molecular formula C10H14N2O3 B15327117 Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2h)-yl)acetate

Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2h)-yl)acetate

Cat. No.: B15327117
M. Wt: 210.23 g/mol
InChI Key: KIEGXFWDEFDPFF-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate (CAS: 1542646-54-7) is a pyridinone-derived ethyl ester featuring a 5-amino-4-methyl substituent on the 2-oxopyridin-1(2H)-yl core. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol. The ethyl ester moiety enhances lipophilicity, which may influence bioavailability and metabolic stability .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C10H14N2O3/c1-3-15-10(14)6-12-5-8(11)7(2)4-9(12)13/h4-5H,3,6,11H2,1-2H3

InChI Key

KIEGXFWDEFDPFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=CC1=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate typically involves a multi-step process starting from readily available raw materials. One common method is the condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction is followed by purification steps, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound might involve continuous flow reactions to ensure higher yield and consistency. Reactors designed for optimal heat and mass transfer can facilitate the large-scale synthesis of this compound. Quality control measures are crucial to maintain the purity and effectiveness of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate can undergo a variety of chemical reactions, such as:

  • Oxidation: Conversion into corresponding N-oxide derivatives.

  • Reduction: Hydrogenation to form amino alcohols.

  • Substitution: Nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or peracids.

  • Reduction: Hydrogen gas with a metal catalyst like palladium.

  • Substitution: Halogenating agents such as bromine or iodine.

Major Products: The reaction products largely depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines or alcohols.

Scientific Research Applications

Chemistry: In the field of chemistry, Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds.

Biology: In biological research, this compound can act as an intermediate in the synthesis of bioactive molecules

Medicine: Medical research leverages this compound in the development of pharmaceuticals, especially those targeting neurological disorders and infections. Its ability to interact with biological macromolecules makes it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals due to its versatile reactivity.

Mechanism of Action

The biological activity of Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate is attributed to its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and thereby affecting metabolic pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to conformational changes in the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Amino Group (Target Compound): Enhances water solubility via hydrogen bonding but introduces basicity, which may affect pH-dependent solubility.
  • Bromo/Chloro Substituents : Increase molecular weight and lipophilicity (e.g., logP), reducing aqueous solubility but improving membrane permeability .
  • Hydroxy Group : Elevates polarity and hydrogen-bonding capacity, improving solubility but increasing susceptibility to oxidative metabolism .

Biological Activity

Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate, with the CAS number 1542646-54-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizes available research findings, and presents data in a structured manner, including case studies and relevant tables.

  • Molecular Formula : C10H14N2O3
  • Molecular Weight : 210.22 g/mol
  • Purity : Typically ≥98% .

Antitumor Activity

Recent studies have suggested that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyridine have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study : A study published in the Chemical and Pharmaceutical Bulletin demonstrated that pyridine derivatives could induce apoptosis in human cancer cells, suggesting a potential mechanism for the antitumor activity of this compound .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it may exhibit inhibitory effects against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cellular metabolism and proliferation. This inhibition can lead to increased oxidative stress within cells, ultimately resulting in apoptosis or cell death.

Synthesis and Characterization

This compound can be synthesized through a multi-step synthetic route involving the reaction of appropriate pyridine derivatives with acetic anhydride. Characterization techniques such as NMR and HPLC are essential to confirm the structure and purity of the compound .

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